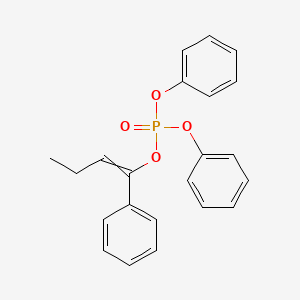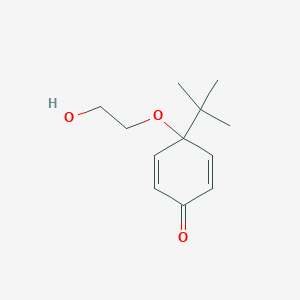
4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a tert-butyl group and a hydroxyethoxy group attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one typically involves the reaction of 4-tert-butylphenol with ethylene oxide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has a similar structure but with a methyl group instead of a hydroxyethoxy group.
4-tert-Butylcyclohexanone: Another related compound with a similar cyclohexane ring but lacking the hydroxyethoxy group.
Uniqueness
4-Tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of both the tert-butyl and hydroxyethoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
941282-76-4 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H18O3/c1-11(2,3)12(15-9-8-13)6-4-10(14)5-7-12/h4-7,13H,8-9H2,1-3H3 |
Clave InChI |
GNDUQAYKILOMHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C=CC(=O)C=C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


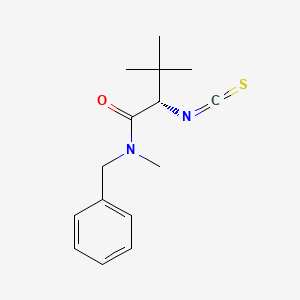

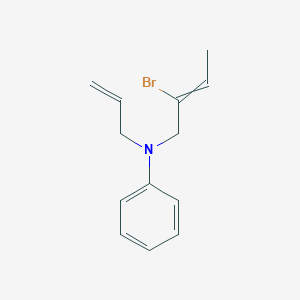
![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
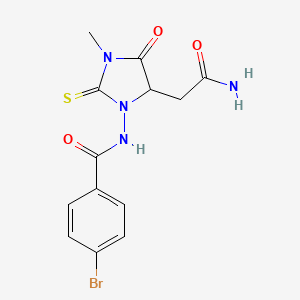
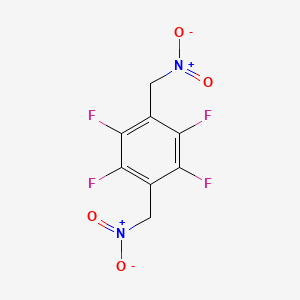
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12617112.png)
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
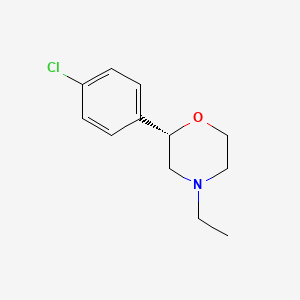
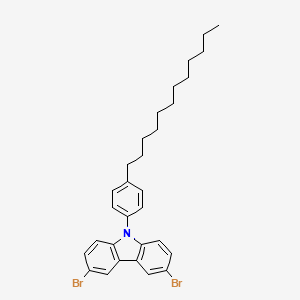
![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
